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Compound of Interest

Compound Name: 2-Hydroxy-5-methoxypyridine

CAS No.: 61941-79-5

Cat. No.: B2442049 Get Quote

Introduction: The Tautomeric Scaffold
2-Hydroxy-5-methoxypyridine exists in a tautomeric equilibrium between the lactim (2-

hydroxypyridine) and lactam (2-pyridone) forms. In solution (polar solvents) and the solid state,

the lactam (2-pyridone) congener predominates. This equilibrium dictates its reactivity profile:

Ambident Nucleophilicity: The molecule can react with electrophiles at either the Nitrogen (N-

1) or the Oxygen (O-2).[1]

Activated Aromatic System: The 5-methoxy group (electron-donating) and the nitrogen lone

pair activate the ring towards Electrophilic Aromatic Substitution (EAS), specifically targeting

the C-3 position.

Tautomeric & Reactivity Map
The following diagram illustrates the equilibrium and the primary sites for electrophilic attack.
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Figure 1: Tautomeric equilibrium favoring the 2-pyridone form and mapping the three distinct

reactive sites: N-1 (alkylation), O-2 (alkylation), and C-3 (substitution).[2][3]

Electrophilic Aromatic Substitution (EAS)
The 5-methoxy group acts as an activating ortho/para director, while the cyclic amide (pyridone

core) strongly directs incoming electrophiles to the C-3 and C-5 positions. Since C-5 is blocked

by the methoxy group, C-3 is the exclusive site for mono-substitution.

Protocol 1: Regioselective C-3 Bromination
This protocol yields 3-bromo-5-methoxy-2-pyridone, a versatile intermediate for Suzuki/Stille

couplings.

Reagents:

Substrate: 2-Hydroxy-5-methoxypyridine (1.0 eq)

Electrophile: N-Bromosuccinimide (NBS) (1.05 eq)

Solvent: Acetonitrile (MeCN) or DMF

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Procedure:
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Dissolution: Dissolve 1.0 g (8.0 mmol) of 2-hydroxy-5-methoxypyridine in 15 mL of

anhydrous MeCN. Ensure complete solvation; mild sonication may be used.

Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.5 g, 8.4 mmol) portion-wise

over 10 minutes to prevent exotherms and over-bromination.

Reaction: Remove the ice bath and stir at RT for 2–4 hours. Monitor by TLC (50%

EtOAc/Hexane) or LC-MS. The product typically precipitates or shows a distinct UV shift.

Workup:

If precipitate forms: Filter the solid, wash with cold MeCN, and dry.

If soluble: Concentrate the solvent to ~20% volume, pour into 50 mL ice-water. Collect the

resulting precipitate by filtration.[4]

Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85–95%[5]

Data Validation: 1H NMR will show the disappearance of the C-3 proton (typically a

doublet at ~6.5 ppm) and the retention of the C-4 and C-6 protons as singlets (or weak

doublets).

Protocol 2: C-3 Nitration
Nitration introduces a handle for reduction to the amine (3-amino-5-methoxy-2-pyridone).

Reagents:

Substrate: 2-Hydroxy-5-methoxypyridine

Reagent: Fuming HNO3 / Acetic Acid (mild) or HNO3/H2SO4 (standard)

Safety Note: Nitration of electron-rich heterocycles can be exothermic.

Procedure:

Dissolve the substrate in Glacial Acetic Acid at 10°C.
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Add Fuming HNO3 (1.1 eq) dropwise.

Stir at RT for 1 hour. If no reaction occurs, heat to 50°C.

Quench by pouring onto ice. The yellow solid (3-nitro-5-methoxy-2-pyridone) is collected by

filtration.

Ambident Alkylation: N- vs. O-Selectivity
Controlling N- vs. O-alkylation is the most critical challenge with pyridones. The outcome

depends on the Hard-Soft Acid-Base (HSAB) principle and the counter-ion used.

Decision Matrix
N-Alkylation (Thermodynamic/Soft): Favored by alkali metal carbonates (K2CO3, Cs2CO3)

in polar aprotic solvents (DMF).

O-Alkylation (Kinetic/Hard): Favored by silver salts (Ag2CO3) or alkylation of the 2-

halopyridine precursor.

Start: 2-Hydroxy-5-methoxypyridine

Condition A:
K2CO3 / DMF / Alkyl Halide

Standard Route

Condition B:
Ag2CO3 / Toluene / Alkyl Halide

Silver Salt Route

Product A: N-Alkyl-5-methoxy-2-pyridone
(Thermodynamic Product)

Product B: 2-Alkoxy-5-methoxypyridine
(Kinetic Product)

Click to download full resolution via product page

Figure 2: Strategic selection of reaction conditions to control regioselectivity between N-

alkylation and O-alkylation.
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Protocol 3: N-Alkylation (Standard)
Reagents:

Substrate (1.0 eq)

Alkyl Halide (e.g., MeI, BnBr) (1.2 eq)

Base: K2CO3 (2.0 eq)

Solvent: DMF (dry)

Procedure:

Combine substrate and K2CO3 in DMF.[6] Stir for 15 min at RT to form the potassium salt.

Add Alkyl Halide dropwise.

Stir at RT (for reactive halides like MeI) or 60°C (for less reactive ones) for 4–12 hours.

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution (to

remove DMF), brine, and dry over Na2SO4.

Validation: N-alkylation is confirmed by the presence of the carbonyl stretch (~1660 cm⁻¹) in

IR and the distinct chemical shift of N-CH protons in NMR.

Protocol 4: O-Alkylation (Silver Salt Method)
Reagents:

Substrate (1.0 eq)

Alkyl Halide (1.2 eq)

Reagent: Ag2CO3 (1.1 eq)

Solvent: Toluene or Benzene (non-polar is key)

Procedure:
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Suspend substrate and Ag2CO3 in Toluene.

Add Alkyl Halide.

Reflux the mixture for 12–24 hours in the dark (silver salts are light sensitive).

Filter through a Celite pad to remove silver salts.

Concentrate filtrate to yield the O-alkylated pyridine.

Validation: O-alkylation restores the aromatic pyridine ring current. The carbonyl peak in IR

disappears, and the product is typically less polar than the N-alkyl isomer.

Summary of Reactivity Data
Reaction Type Reagent Primary Site Product Mechanism

Bromination NBS or Br2 C-3

3-Bromo-5-

methoxy-2-

pyridone

EAS (Activated)

Nitration HNO3 / H2SO4 C-3

3-Nitro-5-

methoxy-2-

pyridone

EAS (Activated)

N-Alkylation
R-X / K2CO3 /

DMF
N-1

1-Alkyl-5-

methoxy-2-

pyridone

SN2 (Soft

Nucleophile)

O-Alkylation
R-X / Ag2CO3 /

Toluene
O-2

2-Alkoxy-5-

methoxypyridine

SN2 (Hard

Nucleophile)

Chlorination POCl3 C-2 (Carbonyl)
2-Chloro-5-

methoxypyridine

Deoxy-

chlorination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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